
2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of bromine, furan, thiophene, and methoxy groups in its structure suggests it could participate in diverse chemical reactions and exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Starting with a benzamide derivative, bromination can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or light.
Methoxylation: Introduction of the methoxy group can be done via methylation using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base such as potassium carbonate (K2CO3).
Furan and Thiophene Substitution: The furan-3-ylmethyl and thiophen-2-ylmethyl groups can be introduced through nucleophilic substitution reactions, often using corresponding halides and a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalyst Optimization: Using more efficient catalysts to speed up reactions and increase yield.
Solvent Selection: Choosing solvents that maximize solubility and reaction rates while being environmentally friendly.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd
Substitution: NaH, KOtBu, various nucleophiles
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide can be used as a building block for more complex molecules. Its diverse functional groups allow for multiple derivatizations, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.
Biology
This compound may exhibit biological activity due to its structural features. It could be investigated for potential antimicrobial, antifungal, or anticancer properties. The presence of furan and thiophene rings, which are known pharmacophores, suggests it could interact with biological targets effectively.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structure allows for modifications to enhance its pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic agents.
Industry
In the materials science industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its conjugated system and electron-donating/withdrawing groups.
Mechanism of Action
The mechanism of action for 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the bromine atom might participate in halogen bonding, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(furan-2-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide
- 2-bromo-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide
- 2-chloro-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide
Uniqueness
Compared to similar compounds, 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. The combination of bromine, furan, and thiophene in this particular arrangement may offer distinct advantages in terms of binding affinity and specificity in biological systems, as well as unique electronic properties in materials science applications.
Properties
IUPAC Name |
2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3S/c1-22-14-4-5-17(19)16(9-14)18(21)20(10-13-6-7-23-12-13)11-15-3-2-8-24-15/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTVKQHMQYGMGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{6-[4-(3-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2780160.png)
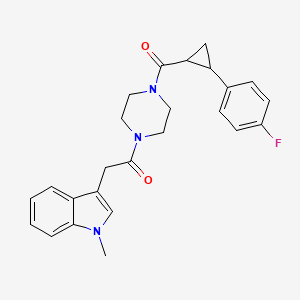
![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B2780163.png)
![Imidazo[1,2-a]pyridin-7-ylmethanamine dihydrochloride](/img/structure/B2780165.png)
![N-(3-bromophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2780166.png)
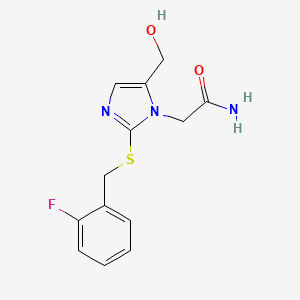
![9-Ethyl-3-[1-(4-methoxyphenyl)-4,5-bis[4-(4-methylpiperazin-1-yl)phenyl]imidazol-2-yl]carbazole](/img/structure/B2780168.png)
![2-(2-(4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2780170.png)
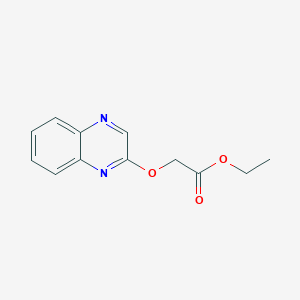
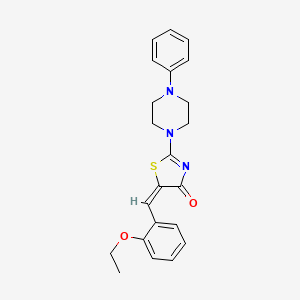
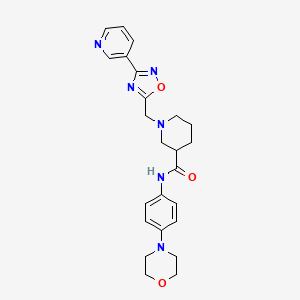
![1-[5-(4-Fluorophenyl)-1H-pyrazol-3-yl]piperidin-3-amine;hydrochloride](/img/structure/B2780178.png)
![3-[(2E)-3-carboxyprop-2-enamido]-4-methylbenzoic acid](/img/structure/B2780179.png)
![(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one](/img/structure/B2780183.png)
